Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate
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Overview
Description
Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring, a piperidine ring, and a benzylsulfonyl group, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Pyridin-3-ylmethyl Group: The final step is the coupling of the pyridin-3-ylmethyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group, resulting in various reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group typically yields sulfone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its ability to modulate enzyme activity and receptor binding makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on its interaction with biological pathways.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-ylmethyl 4-(methylsulfonyl)piperidine-1-carboxylate: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
Pyridin-3-ylmethyl 4-(phenylsulfonyl)piperidine-1-carboxylate: Features a phenylsulfonyl group, offering different chemical properties.
Pyridin-3-ylmethyl 4-(ethylsulfonyl)piperidine-1-carboxylate: Contains an ethylsulfonyl group, which may affect its reactivity and biological activity.
Uniqueness
Pyridin-3-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is unique due to the presence of the benzylsulfonyl group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
pyridin-3-ylmethyl 4-benzylsulfonylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(25-14-17-7-4-10-20-13-17)21-11-8-18(9-12-21)26(23,24)15-16-5-2-1-3-6-16/h1-7,10,13,18H,8-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNSIAQBSLDSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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